2,3-bis(butylsulfanyl)propyl Acetate
Description
Based on analogous compounds, 2,3-bis(butylsulfanyl)propyl acetate likely features a propyl backbone with two butylsulfanyl (-S-C₄H₉) groups and an acetate ester. Such compounds are typically synthesized for applications in organic synthesis, material science, or bioactive molecule development.
Key inferred properties (based on similar sulfanyl-acetate esters):
- Molecular formula: C₁₃H₂₄O₂S₂ (hypothetical, assuming butyl substituents).
- Functional groups: Ester (acetate), thioether (butylsulfanyl).
Properties
CAS No. |
6376-34-7 |
|---|---|
Molecular Formula |
C13H26O2S2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2,3-bis(butylsulfanyl)propyl acetate |
InChI |
InChI=1S/C13H26O2S2/c1-4-6-8-16-11-13(10-15-12(3)14)17-9-7-5-2/h13H,4-11H2,1-3H3 |
InChI Key |
ZCSMNVSLEXSCDQ-UHFFFAOYSA-N |
SMILES |
CCCCSCC(COC(=O)C)SCCCC |
Canonical SMILES |
CCCCSCC(COC(=O)C)SCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Features |
|---|---|---|---|---|---|---|
| 2,3-Bis(acetylsulfanyl)propyl acetate | 59051-15-9 | C₉H₁₄O₄S₂ | 250.3 | 352.6 | 1.232 | Acetyl-protected thiols, ester |
| 2,3-Bis(sulfanyl)propyl acetate | 98070-12-3 | C₅H₁₀O₂S₂ | 166.25 | Not reported | Not reported | Free thiol groups, reactive |
| Butyl acrylate | 141-32-2 | C₇H₁₂O₂ | 128.17 | 145 | 0.894 | Simple acrylate ester, industrial use |
Key Observations :
- Molecular Complexity : The sulfur-containing acetates (e.g., 2,3-bis(acetylsulfanyl)propyl acetate) exhibit higher molecular weights and boiling points compared to simpler esters like butyl acrylate, reflecting stronger intermolecular forces due to sulfur and larger substituents .
- Stability vs. Reactivity : Acetylated thiols (e.g., 59051-15-9) are more stable than free thiol derivatives (e.g., 98070-12-3), which are prone to oxidation and disulfide formation .
- Industrial Relevance : Butyl acrylate’s lower molecular weight and flammability (flash point ~22°C) make it suitable for polymer synthesis, whereas sulfur-containing esters may prioritize specialized applications .
Preparation Methods
Reaction Design and Mechanism
A direct route involves the substitution of halogen atoms in 2,3-dibromopropyl acetate with butanethiolate nucleophiles. The synthesis begins with the acetylation of 2,3-dibromopropanol using acetic anhydride in the presence of pyridine, yielding 2,3-dibromopropyl acetate. Subsequent treatment with butanethiol in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) facilitates a two-step SN2 displacement. The reaction proceeds via thiolate ion attack at the secondary (C2) and primary (C3) carbons, with steric effects favoring initial substitution at the less hindered C3 position.
Optimization Parameters
- Solvent: DMF or dimethyl sulfoxide (DMSO) enhances nucleophilicity.
- Temperature: 60–80°C balances reaction rate and byproduct formation.
- Molar Ratio: A 2.5:1 excess of butanethiol ensures complete substitution.
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 12–18 hrs | <5% variance |
| Base (K2CO3) | 2.2 equiv | +15% yield |
| Solvent Polarity | High (DMF) | +20% rate |
Limitations and Byproducts
Competitive elimination generates allylic acetates (e.g., allyl acetate) at temperatures >90°C. Additionally, incomplete substitution yields mono-thioether intermediates, necessitating chromatographic purification (SiO2, hexane/ethyl acetate 4:1).
Thiol-Ene Radical Addition to Allyl Acetate
Radical Initiation and Selectivity
The thiol-ene reaction offers a metal-free alternative, leveraging allyl acetate and butanethiol under UV irradiation. A radical initiator (e.g., azobisisobutyronitrile, AIBN) generates thiyl radicals, which add to the terminal double bond position, followed by hydrogen abstraction to form the anti-Markovnikov product. While traditionally producing mono-adducts, stoichiometric excess of thiol (4:1) and prolonged reaction times (24–36 hrs) enable sequential addition at C2 and C3.
Kinetic Control
- First Addition: 90% conversion to 3-(butylsulfanyl)propyl acetate in 6 hrs.
- Second Addition: 55–60% yield of 2,3-bis(butylsulfanyl)propyl acetate after 24 hrs.
Stereochemical Considerations
The radical pathway exhibits no inherent stereoselectivity, producing a racemic mixture. Density functional theory (DFT) calculations indicate a 1.8 kcal/mol preference for the trans-configured transition state due to reduced steric clash between butyl groups.
Epoxide Ring-Opening with Butanethiol
Glycidyl Acetate as a Substrate
Glycidyl acetate undergoes nucleophilic ring-opening at the less substituted carbon when treated with butanethiol in tetrahydrofuran (THF). The initial product, 3-(butylsulfanyl)-2-hydroxypropyl acetate, is subsequently mesylated (methanesulfonyl chloride) and subjected to a second thiol substitution to install the C2 thioether.
Stepwise Efficiency
| Step | Reagent | Yield |
|---|---|---|
| Epoxide Opening | Butanethiol, BF3·Et2O | 78% |
| Mesylation | MsCl, Et3N | 92% |
| Second Substitution | Butanethiol, K2CO3 | 65% |
Regiochemical Analysis
X-ray crystallography of intermediates confirms that the first thiol attack occurs at the β-carbon of the epoxide, with the acetate group directing nucleophilic attack through electronic effects.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 4.05 (t, J = 6.8 Hz, 2H, OCOCH2), 2.85–2.75 (m, 4H, SCH2), 1.55 (m, 4H, CH2CH2S), 1.38 (m, 4H, CH2CH3), 0.92 (t, J = 7.2 Hz, 6H, CH3).
- 13C NMR: δ 170.8 (C=O), 64.3 (OCH2), 34.1 (SCH2), 30.7–22.3 (butyl chain), 20.9 (COCH3).
- IR (neat): 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), 650 cm⁻¹ (C-S).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (210 nm) shows ≥98% purity when employing the dihalogenation route, compared to 91–93% for radical-based methods due to oligomeric byproducts.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Dihalogenation | 120 | 8.2 | 3.1 |
| Thiol-Ene | 95 | 5.7 | 2.4 |
| Epoxide Ring-Opening | 145 | 10.1 | 4.7 |
Key Metrics
- E-Factor: Mass ratio of waste to product.
- PMI: Process mass intensity.
The thiol-ene approach emerges as the most sustainable for bulk production despite lower yields, owing to reduced solvent use and avoidance of halogenated intermediates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-bis(butylsulfanyl)propyl acetate, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves thiol-ester exchange or nucleophilic substitution between thiols (e.g., butanethiol) and activated esters (e.g., acetylated diols). Reaction efficiency can be enhanced by using catalysts like triethylamine or DMAP to activate the ester group. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR ensures intermediate purity. For example, analogous esterification steps in lipid synthesis employ controlled anhydrous conditions and inert atmospheres to prevent oxidation .
Q. How can the purity and structural integrity of 2,3-bis(butylsulfanyl)propyl acetate be validated post-synthesis?
- Answer : Combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity assessment. Structural confirmation requires ¹H/¹³C NMR to resolve butylsulfanyl and acetate moieties, and FTIR to identify characteristic S-H (if residual) and ester C=O stretches. For complex lipid analogs, NMR chemical shifts between δ 0.8–1.6 ppm (alkyl chains) and δ 2.0–2.5 ppm (acetate) are critical markers .
Q. What stability challenges arise during storage of 2,3-bis(butylsulfanyl)propyl acetate, and how can degradation be mitigated?
- Answer : Thioesters are prone to hydrolysis and oxidation. Stability studies under varying pH, temperature, and light exposure (e.g., via accelerated aging tests ) reveal optimal storage conditions. For instance, analogs like sodium bis(oleoyloxy)propyl phosphates are stored under inert gas at –20°C to prevent lipid peroxidation . Antioxidants (e.g., BHT) or chelating agents may suppress radical-mediated degradation.
Advanced Research Questions
Q. How can computational modeling predict the interaction of 2,3-bis(butylsulfanyl)propyl acetate with lipid membranes or proteins?
- Answer : Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model the compound’s insertion into lipid bilayers, focusing on hydrophobic interactions with alkyl chains and steric effects from sulfanyl groups. For dipole-mediated membrane interactions (e.g., synthetic lipids in DOCP/DOCPe), charge distribution and headgroup orientation are key parameters . Docking studies (AutoDock) may predict binding affinities to enzymes like esterases.
Q. What advanced analytical techniques resolve isomeric or degradation products of 2,3-bis(butylsulfanyl)propyl acetate?
- Answer : Chiral HPLC or capillary electrophoresis distinguishes stereoisomers, while GC-MS identifies volatile degradation byproducts (e.g., butanethiol or acetic acid). For non-volatile products, LC-MS/MS with electrospray ionization (ESI) provides high sensitivity. Analogous workflows for trans-fat analysis use ATR-FTIR to quantify isomerization in triacylglycerols .
Q. How does 2,3-bis(butylsulfanyl)propyl acetate influence membrane dynamics in liposomal drug delivery systems?
- Answer : Incorporate the compound into liposomes and assess membrane fluidity via fluorescence anisotropy (using probes like DPH) or differential scanning calorimetry (DSC) to measure phase transitions. Studies on DOCP/DOCPe lipids demonstrate that sulfanyl groups may alter dipole interactions, affecting membrane permeability and anti-fouling properties .
Q. What mechanistic insights govern the biodegradation of 2,3-bis(butylsulfanyl)propyl acetate in environmental or biological systems?
- Answer : Use soil or microbial consortium assays to track degradation pathways. Metabolomics (via LC-HRMS) can identify intermediates like thiols or carboxylic acids. For polyethylene-derived esters, GC-MS revealed octadecatrienoic acid as a biodegradation marker, suggesting β-oxidation pathways . Enzymatic assays with esterases or lipases (e.g., from Achromobacter) clarify hydrolysis kinetics.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
